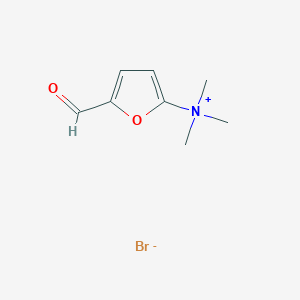
Dichloro(2,2,6,6-tetramethylpiperidino)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(2,2,6,6-tetramethylpiperidino)borane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a 2,2,6,6-tetramethylpiperidino group. Its structure imparts significant steric hindrance, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane typically involves the reaction of 2,2,6,6-tetramethylpiperidine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
2,2,6,6-Tetramethylpiperidine+BCl3→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(2,2,6,6-tetramethylpiperidino)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.
Complexation Reactions: It can form complexes with other Lewis bases due to the presence of the boron atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Complexation Reactions: These reactions often involve the use of ligands like phosphines or nitrogen-containing compounds.
Major Products Formed
Substitution Reactions: Products include alkoxyboranes, aminoboranes, and thioboranes.
Reduction Reactions: Reduced organic compounds, such as alcohols or amines.
Complexation Reactions: Stable boron-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Dichloro(2,2,6,6-tetramethylpiperidino)borane has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Wirkmechanismus
The mechanism of action of Dichloro(2,2,6,6-tetramethylpiperidino)borane involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various chemical reactions, including complexation and catalysis. The steric hindrance provided by the 2,2,6,6-tetramethylpiperidino group enhances its selectivity and reactivity in these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane.
Lithium Tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Uniqueness
This compound is unique due to its combination of steric hindrance and boron reactivity. This makes it a valuable reagent in selective organic transformations and complexation reactions, distinguishing it from other boron-containing compounds.
Eigenschaften
CAS-Nummer |
79855-29-1 |
|---|---|
Molekularformel |
C9H18BCl2N |
Molekulargewicht |
221.96 g/mol |
IUPAC-Name |
dichloro-(2,2,6,6-tetramethylpiperidin-1-yl)borane |
InChI |
InChI=1S/C9H18BCl2N/c1-8(2)6-5-7-9(3,4)13(8)10(11)12/h5-7H2,1-4H3 |
InChI-Schlüssel |
KOQKPBPRWNAPJT-UHFFFAOYSA-N |
Kanonische SMILES |
B(N1C(CCCC1(C)C)(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


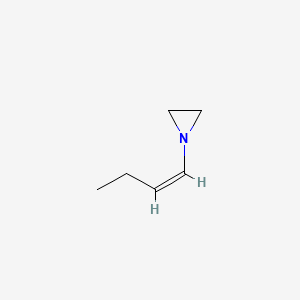
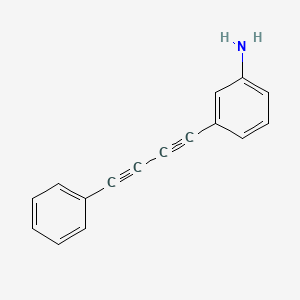

![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
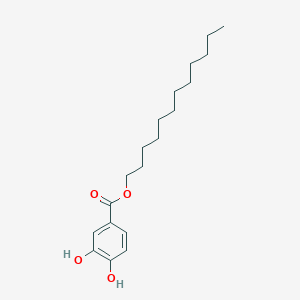

![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
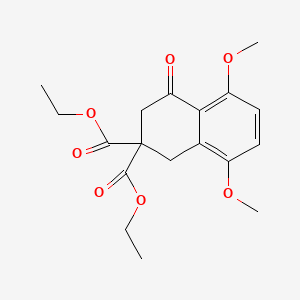
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
